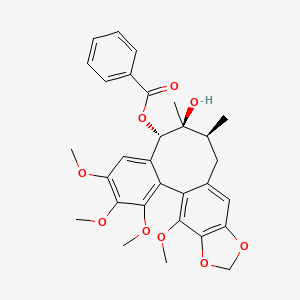

Schisantherin A

Vue d'ensemble

Description

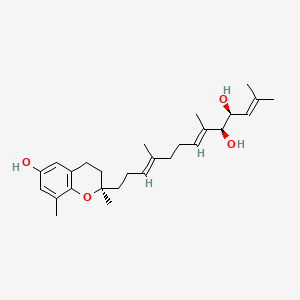

Schisantherin A est un lignane dibenzocyclooctadiène isolé du fruit de Schisandra sphenanthera. Il est traditionnellement utilisé en médecine chinoise sous le nom de Wuweizi comme agent antitussif, tonique et sédatif . Ce composé présente une variété d'activités pharmacologiques, notamment des effets anti-inflammatoires, antioxydants et hépatoprotecteurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Schisantherin A peut être synthétisé par diverses réactions chimiques impliquant la cyclisation de molécules précurseurs spécifiques. Les voies de synthèse impliquent généralement l'utilisation de réactifs tels que les groupes méthylènedioxy, méthyle, méthoxy, benzoyle et hydroxyle . Les conditions de réaction exigent souvent un contrôle précis de la température, du pH et des systèmes de solvants pour garantir le rendement et la pureté du produit souhaités.

Méthodes de production industrielle : La production industrielle de this compound repose principalement sur l'extraction du fruit de Schisandra sphenanthera. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol ou le méthanol pour isoler le composé actif. Des techniques avancées telles que la chromatographie liquide ultra-performante couplée à la spectrométrie de masse en tandem à temps de vol à triple quadripôle (UHPLC-Q-TOF-MS/MS) sont utilisées pour garantir la pureté et la qualité du composé extrait .

Analyse Des Réactions Chimiques

Types de réactions : Schisantherin A subit diverses réactions chimiques, notamment l'oxydation, la réduction, la méthylation et la conjugaison avec des groupes glucuronide, taurine, glucose et glutathion . Ces réactions sont essentielles à sa transformation métabolique et à son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de this compound comprennent les oxydants, les réducteurs et les agents méthylant. Les conditions de réaction impliquent souvent des niveaux de pH spécifiques, des températures et des systèmes de solvants pour faciliter les transformations chimiques souhaitées.

Principaux produits formés : Les principaux produits formés à partir des réactions de this compound comprennent ses métabolites, qui sont identifiés à l'aide de l'UHPLC-Q-TOF-MS/MS. Ces métabolites jouent un rôle crucial dans les effets pharmacologiques du composé et sont impliqués dans diverses voies métaboliques .

4. Applications de la recherche scientifique

This compound possède une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l'étude des lignanes et de leurs propriétés chimiques.

Médecine : Le composé s'est révélé prometteur pour le traitement des maladies inflammatoires, des maladies cardiovasculaires et des troubles neurodégénératifs

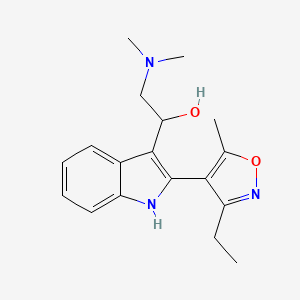

5. Mécanisme d'action

This compound exerce ses effets par le biais de multiples cibles et voies moléculaires. Il inhibe l'activation de la phosphorylation de l'expression des protéines kinase extracellulaire régulée par le signal (ERK), p38 et c-jun NH2-terminale kinase (JNK) . De plus, il inhibe la translocation de p65-NF-κB dans le noyau en dégradant IκBα . Ces actions entraînent la suppression des cytokines inflammatoires et la modulation du stress oxydatif et des voies de l'apoptose .

Applications De Recherche Scientifique

Schisantherin A has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.

Medicine: The compound has shown potential in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders

Mécanisme D'action

Schisantherin A exerts its effects through multiple molecular targets and pathways. It inhibits the activation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK) phosphorylation protein expression . Additionally, it inhibits the translocation of p65-NF-κB into the nucleus by degrading IκBα . These actions result in the suppression of inflammatory cytokines and the modulation of oxidative stress and apoptosis pathways .

Comparaison Avec Des Composés Similaires

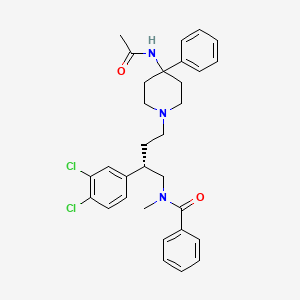

Schisantherin A est comparé à d'autres lignanes dibenzocyclooctadiène tels que la schisandrine et la schisandrine B. Bien que tous ces composés partagent des caractéristiques structurales et des activités pharmacologiques similaires, this compound est unique par ses puissants effets anti-inflammatoires et hépatoprotecteurs . Les composés similaires comprennent :

Schisandrine : Connue pour ses propriétés sédatives, hypnotiques et antioxydantes.

Schisandrine B : Exhibe des effets neuroprotecteurs et anti-inflammatoires.

Propriétés

IUPAC Name |

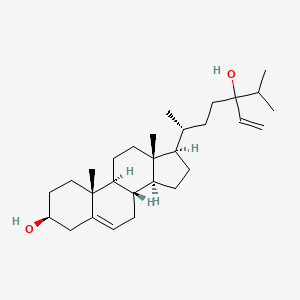

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCGDBKFOKKVAC-DSASHONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207261 | |

| Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-56-8 | |

| Record name | Schisantherin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANTHERIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873480KS4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

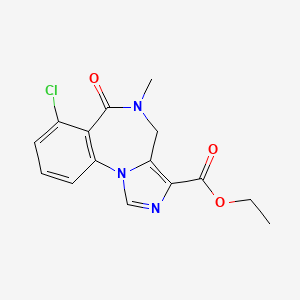

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)